molecular formula C11H17Cl2FN2 B2806838 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride CAS No. 1707576-00-8

4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B2806838
CAS No.: 1707576-00-8
M. Wt: 267.17
InChI Key: OMIIWZYYFJSUJZ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2 and a molecular weight of 267.17 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-fluorobenzaldehyde with piperidine under specific conditions. The process can be summarized as follows:

    Formation of Schiff Base: 2-fluorobenzaldehyde reacts with piperidine to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 4-(2-fluorophenyl)piperidine.

    Amination: The resulting compound undergoes amination to introduce the amine group at the 4-position of the piperidine ring.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the fluorophenyl group. This structural configuration imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

4-(2-fluorophenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIIWZYYFJSUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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